molecular formula C22H40O3 B7823865 3-(16-Methylheptadecyl)oxolane-2,5-dione CAS No. 56216-11-6

3-(16-Methylheptadecyl)oxolane-2,5-dione

Cat. No.: B7823865
CAS No.: 56216-11-6
M. Wt: 352.6 g/mol
InChI Key: XRAJHWOOOMPDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(16-Methylheptadecyl)oxolane-2,5-dione, also known as isooctadecylsuccinic anhydride (CAS: 41375-88-6), is a branched-chain alkyl-substituted cyclic anhydride with the molecular formula C₂₂H₄₀O₃ and a molecular weight of 352.55 g/mol . Structurally, it consists of a five-membered oxolane (tetrahydrofuran) ring fused with a succinic anhydride core (2,5-dione) and a 16-methylheptadecyl substituent at the 3-position. This substituent is a C₁₇ branched alkyl chain, conferring significant hydrophobicity to the compound. The molecule is classified as a mixture of branched isomers, which may influence its physicochemical properties and reactivity .

Applications of this compound are inferred from related succinic anhydride derivatives, which are used in polymer modification, surfactants, and specialty chemicals due to their reactivity with hydroxyl or amine groups .

Properties

IUPAC Name

3-(16-methylheptadecyl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O3/c1-19(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20-18-21(23)25-22(20)24/h19-20H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAJHWOOOMPDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961651
Record name 3-(16-Methylheptadecyl)oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56216-11-6, 41375-88-6
Record name Dihydro-3-(16-methylheptadecyl)-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56216-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-3-isooctadecylfuran-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041375886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(16-Methylheptadecyl)oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-3-isooctadecylfuran-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.290
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-(16-Methylheptadecyl)oxolane-2,5-dione is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

  • Molecular Formula : C_{21}H_{40}O_{3}
  • CAS Number : 41375-88-6
  • IUPAC Name : 3-(16-methylheptadecyl)oxolane-2,5-dione

The compound features a unique oxolane (tetrahydrofuran) ring structure with a dione functional group, which is significant for its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that 3-(16-Methylheptadecyl)oxolane-2,5-dione exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines. The exact pathways remain to be fully elucidated, but it is hypothesized that the compound interacts with key signaling molecules involved in cell proliferation and survival.

The biological activity of 3-(16-Methylheptadecyl)oxolane-2,5-dione is thought to stem from its ability to interact with specific enzymes and receptors within cells. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism or DNA synthesis.
  • Receptor Modulation : It could modulate receptor activity related to cell signaling pathways, particularly those involved in inflammation and apoptosis.

Case Studies

  • Antimicrobial Activity Study : A study conducted on various bacterial strains revealed that 3-(16-Methylheptadecyl)oxolane-2,5-dione had an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Assays : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM), indicating potential for further development as an anticancer agent.

Data Summary Table

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32-128 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
AnticancerMCF-7 (Breast Cancer)IC50 = 25 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 3-(16-Methylheptadecyl)oxolane-2,5-dione, highlighting differences in ring size, substituents, and applications:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features Applications References
3-(16-Methylheptadecyl)oxolane-2,5-dione Five-membered oxolane with C₁₇ branched alkyl C₂₂H₄₀O₃ 352.55 High hydrophobicity; branched isomer mixture Polymer modifiers, surfactants
Oxolane-2,5-dione (Succinic Anhydride) Five-membered oxolane (no alkyl chain) C₄H₄O₃ 100.07 Simple cyclic anhydride; hydrophilic Ester synthesis, cellulose modification
Oxane-2,6-dione (Adipic Anhydride) Six-membered oxane ring C₆H₈O₃ 128.13 Larger ring size; moderate reactivity Aroma ester synthesis
Piperazine-2,5-dione derivatives Six-membered piperazine ring with N atoms Variable Variable (~200–400) Bioactive (e.g., antiviral, cytotoxic) Pharmaceuticals, marine drug discovery
Maleic Anhydride (Furan-2,5-dione) Five-membered furan ring with double bond C₄H₂O₃ 98.06 Highly reactive; conjugated system Polymer production, adhesives

Key Comparative Analysis

Reactivity and Functionalization: The long branched alkyl chain in 3-(16-Methylheptadecyl)oxolane-2,5-dione reduces its solubility in polar solvents compared to unsubstituted succinic anhydride (oxolane-2,5-dione), which is water-reactive and hydrophilic . Unlike piperazine-2,5-dione derivatives (e.g., albonoursin), which exhibit bioactivity (e.g., antiviral IC₅₀ = 6.8 μM against H1N1 ), the target compound lacks reported biological activity, suggesting its primary use in industrial applications.

Ring Size and Stability :

  • Five-membered anhydrides (oxolane-2,5-dione, maleic anhydride) are more reactive than six-membered analogues (oxane-2,6-dione) due to ring strain . The C₁₇ alkyl chain in the target compound may sterically hinder reactions at the anhydride group, reducing reactivity compared to smaller derivatives.

Applications: Succinic anhydride derivatives (e.g., oxolane-2,5-dione) are widely used to modify biopolymers like cellulose for heavy metal adsorption . The hydrophobic alkyl chain in 3-(16-Methylheptadecyl)oxolane-2,5-dione could enhance compatibility with nonpolar matrices in composite materials. Maleic anhydride is a staple in polymer chemistry (e.g., polyethylene maleate), whereas the target compound’s bulkier structure may limit its utility in rigid polymer backbones .

Physicochemical Properties

While explicit data (e.g., melting point, solubility) for 3-(16-Methylheptadecyl)oxolane-2,5-dione are unavailable, trends can be inferred:

  • Hydrophobicity : The C₁₇ alkyl chain increases lipophilicity, making it more soluble in organic solvents (e.g., hexane, toluene) than unsubstituted succinic anhydride.
  • Thermal Stability : Branched alkyl chains typically lower melting points compared to linear analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.